1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for this compound is (1R,6R)-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol . This name encodes critical structural and stereochemical features:
- The cyclohexene ring substituted at positions 1 and 3 by methyl and prop-1-en-2-yl (isopropenyl) groups, respectively.
- The resorcinol moiety (1,3-benzenediol) attached to the cyclohexene system at position 2.
- A pentyl chain at position 5 of the aromatic ring.
The stereochemical descriptor (1R,6R) specifies the absolute configuration of the two chiral centers in the cyclohexene ring. The trans designation refers to the relative positions of the methyl and isopropenyl groups across the cyclohexene double bond. This stereochemistry was definitively established through nuclear magnetic resonance (NMR) studies and X-ray crystallography.
The compound’s molecular formula is $$ \text{C}{21}\text{H}{30}\text{O}_{2} $$, with a molar mass of 314.46 g/mol. Its structure includes a terpenoid-derived cyclohexene fused to a phenolic core, characteristic of phytocannabinoids.
Common Synonyms and Historical Terminology
This compound is most widely recognized as cannabidiol (CBD) , though historical and variant nomenclature persists (Table 1).
The term "cannabidiol" first appeared in Adams’ 1940s work on Cannabis sativa constituents, though its stereochemistry remained unresolved until Mechoulam’s 1963 NMR studies. Deprecated synonyms like "2-p-mentha-1,8-dien-3-yl-5-pentylresorcinol" reflect early attempts to classify cannabinoids within terpenoid taxonomy.
Registry Numbers and Database Identifiers
The compound’s identifiers across major chemical databases are summarized in Table 2.
| Database | Identifier | Value | Source |
|---|---|---|---|
| CAS | Primary Registry | 13956-29-1 | |
| Alternative | 521-37-9 | ||
| PubChem | CID | 644019 | |
| ChEMBL | CHEMBL ID | CHEMBL190461 | |
| DrugBank | Accession | DB09061 | |
| KEGG | Compound | C07578 | |
| ChEBI | ID | 69478 |
Discrepancies in CAS numbers arise from legacy assignments (521-37-9 in NIST databases) versus modern revisions (13956-29-1 in PubChem). The European Community Number 689-176-3 and UNII 19GBJ60SN5 further facilitate regulatory tracking. In pharmacological contexts, the GTPL4150 and Pharos ID MFUZD2HFWKAA identifiers link to bioactivity data.
Properties
IUPAC Name |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Scalable Synthesis
Reaction Mechanism and Substrate Selection
The Friedel-Crafts alkylation has emerged as a cornerstone for synthesizing (-)-CBD due to its high yield and stereoselectivity. A pivotal study demonstrated that reacting olivetol (5-pentylresorcinol) with (-)-trans-p-mentha-2,8-dien-1-ol in the presence of FeCl₃ as a Lewis acid catalyst facilitates regioselective electrophilic aromatic substitution. The reaction proceeds via the formation of a carbocation intermediate from the terpene precursor, which subsequently attacks the resorcinol ring at the ortho position relative to the pentyl chain.
This method achieves a 92% yield of (-)-CBD under optimized conditions (anhydrous dichloromethane, 0°C, 24 hours). The stereochemical integrity of the (1R-trans) configuration is preserved through careful control of the terpene precursor’s chirality, ensuring enantiomeric excess >99%.
Optimization Parameters
Key variables influencing reaction efficiency include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% FeCl₃ | Maximizes carbocation stability |
| Solvent Polarity | Dichloromethane | Enhances electrophilicity |
| Temperature | 0°C to 25°C | Prevents terpene polymerization |
| Reaction Time | 18–24 hours | Balances completion vs. side reactions |
Substituting FeCl₃ with AlCl₃ or BF₃·Et₂O resulted in reduced yields (45–68%) due to excessive carbocation rearrangement. Scalability tests confirmed that kilogram-scale synthesis retains >90% yield, underscoring industrial viability.
Mannich-Type Modifications and Derivative Synthesis
Aminomethylation and Cyclocondensation
Mannich-type reactions have been employed to functionalize (-)-CBD for enhanced bioavailability. Treating (-)-CBD with formaldehyde and primary amines (e.g., n-butylamine, benzylamine) under mild conditions (dioxane, 50–70°C) produces 1,3-benzoxazine derivatives via aminomethylation-cyclocondensation. For example:
- n-Butylamine Adduct : Reacting (-)-CBD with n-butylamine and formaldehyde in methanol (7 days, room temperature) yields 89% of the oxazine product.
- Propargylamine Derivative : Using propargylamine in dioxane (9 days, 50°C) achieves 94% yield, enabling click chemistry modifications.
Table 1. Mannich-Type Reaction Outcomes
| Amine | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|
| n-Butylamine | Methanol | 7 days | 25°C | 89% |
| Propargylamine | Dioxane | 9 days | 50°C | 94% |
| γ-Aminobutyric Acid | Dioxane | 5 days | 70°C | 48% |
Challenges in Secondary Amine Reactions
Secondary amines (e.g., diethylamine) exhibit divergent reactivity, forming bis-aminomethylated products at elevated temperatures (70°C, 18 hours). This side reaction is attributed to the increased nucleophilicity of secondary amines, which promotes multiple substitutions on the resorcinol ring.
Stereochemical Control and Enantioselective Synthesis
Chiral Pool Strategy
The (1R-trans) configuration is typically inherited from chiral terpene precursors, such as (-)-trans-p-mentha-2,8-dien-1-ol, which is derived from natural sources like Cannabis sativa. Asymmetric synthesis routes remain underexplored, though enzymatic resolution of racemic mixtures has achieved 98% enantiomeric excess in small-scale trials.
Racemization Risks
Prolonged exposure to acidic or basic conditions during purification induces partial racemization. For instance, silica gel chromatography with ethyl acetate (pH ~5) causes a 5–7% loss of enantiomeric purity. Neutral adsorbents (e.g., alumina) are recommended to mitigate this issue.
Chemical Reactions Analysis
Phenolic Hydroxyl Group Reactions
The resorcinol core undergoes reactions characteristic of phenolic compounds:
Esterification
Reacts with acyl chlorides or anhydrides under basic conditions to form esters.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine | Diacetylated derivative | 85–92% | |
| Benzoyl chloride, NaOH | Dibenzoylated product | 78% |
Etherification
Forms alkyl or aryl ethers via Williamson synthesis:
| Reagents | Product | Selectivity Notes |
|---|---|---|
| Methyl iodide, K₂CO₃ | 2,5-Dimethoxy derivative | Steric hindrance at C-1 |
| Allyl bromide, DMF | Mono-allylated ether | Preferential O-3 attack |
Cyclohexene Moiety Reactions
The conjugated diene system participates in cycloadditions and electrophilic additions:
Diels-Alder Cycloaddition
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions:
| Dienophile | Conditions | Product Stereochemistry |
|---|---|---|
| Maleic anhydride | 110°C, 12 hr | Endo adduct favored |
| Tetracyanoethylene | RT, CH₂Cl₂ | Exo adduct (minor) |
Hydrogenation
Catalytic hydrogenation reduces the cyclohexene double bond:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | Partially saturated cyclohexane |
| PtO₂, high-pressure H₂ | Acetic acid, 50°C | Fully saturated derivative |
Pentyl Side Chain Reactions
The aliphatic chain undergoes oxidation and halogenation:
Oxidation
Controlled oxidation converts the pentyl group to carboxylic acid:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O/acetone | 0°C, 2 hr | 5-Carboxy-resorcinol derivative |
| CrO₃, H₂SO₄ | Reflux, 6 hr | Over-oxidation to CO₂ (minor pathway) |
Steric and Stereochemical Influences
The (1R-trans) configuration impacts reaction outcomes:
| Reaction Type | Stereochemical Effect | Example |
|---|---|---|
| Cycloaddition | Facial selectivity in transition state | Endo preference in Diels-Alder |
| Esterification | Reduced reactivity at C-1 OH | Selective O-3 acetylation |
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| UV light (λ = 254 nm) | [4+2] Cycloreversion | 48 hr |
| Acidic (pH < 3) | Cyclization to Δ⁹-THC analog | 72 hr |
| Alkaline (pH > 10) | Oxidation of phenolic groups | 24 hr |
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Uses
Cannabidiol has been extensively studied for its therapeutic potential in various medical conditions:
- Epilepsy : CBD has been approved as a treatment for certain types of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome, under the brand name Epidiolex. Clinical trials have demonstrated its efficacy in reducing seizure frequency in patients resistant to traditional treatments .
- Anxiety and Depression : Research indicates that CBD may help alleviate anxiety and depression symptoms. A systematic review highlighted its anxiolytic effects in both animal models and human studies, suggesting it modulates serotonin receptors .
- Pain Management : CBD exhibits analgesic properties, making it a candidate for managing chronic pain conditions. Studies have shown that it can reduce inflammation and pain perception in various models .
Biochemical Research Applications
Mechanistic Studies
CBD's unique structure allows it to interact with various biological targets:
- Endocannabinoid System : CBD influences the endocannabinoid system by interacting with cannabinoid receptors (CB1 and CB2), although it does not bind directly to these receptors like THC. Instead, it modulates their activity, which is crucial for maintaining homeostasis within the body .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property makes it a valuable tool in biochemical research focusing on oxidative damage .
Industrial Applications
Cosmetics and Personal Care
CBD is increasingly being incorporated into cosmetic products due to its anti-inflammatory and antioxidant properties:
- Skin Care Products : Many brands are utilizing CBD in creams and serums aimed at reducing acne, eczema, and psoriasis symptoms. Its ability to modulate sebum production and reduce inflammation makes it particularly beneficial for skin health .
Data Tables
| Application Area | Specific Use Cases | Supporting Studies |
|---|---|---|
| Pharmaceutical | Epilepsy treatment (Epidiolex) | Clinical trials on seizure reduction |
| Anxiety and depression management | Systematic reviews on anxiolytic effects | |
| Pain management | Studies on analgesic properties | |
| Biochemical Research | Mechanistic studies on endocannabinoid system | Research articles on receptor modulation |
| Antioxidant research | Studies demonstrating oxidative stress protection | |
| Industrial | Skin care formulations | Market analysis of CBD-infused products |
Case Studies
- Epidiolex in Clinical Trials :
- Anxiety Management :
- Cosmetic Applications :
Mechanism of Action
The mechanism of action of 2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. In the context of Parkinson’s disease, it has been shown to exert its effects by modulating the dopaminergic system. The compound interacts with dopamine receptors and enhances dopamine signaling, which helps alleviate the motor symptoms associated with the disease .
Furthermore, it may also have antioxidant properties, protecting neurons from oxidative stress and preventing further neurodegeneration. The exact molecular targets and pathways involved are still under investigation, but these preliminary findings highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues
A. Substituted 1,3-Benzenediol Derivatives
The compound belongs to a family of 1,3-benzenediol derivatives with varying substituents on the aromatic ring and cyclohexenyl side chains. Notable analogues include:
Structural Impact :
- The position of the cyclohexenyl group (2- vs.
- Alkyl chain length (pentyl vs. 2-methyloctan-2-yl) affects lipophilicity, which correlates with membrane penetration efficiency .
B. Simpler 1,3-Benzenediol Isomers
Compared to unsubstituted isomers:
Functional Analogues with Antimycobacterial Activity
Compounds sharing similar activity profiles include:
Key Findings :
- The target compound’s MIC range overlaps with simpler terpenes and fatty acids but requires structural optimization to match the potency of linoleic acid .
- Its cyclohexenyl-pentyl side chain may enhance target specificity compared to non-polar hydrocarbons like o-cymene .
Biological Activity
1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-, commonly known as Cannabidiol (CBD), is a prominent cannabinoid derived from the Cannabis sativa plant. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidative, and neuroprotective effects. This article delves into the biological activity of CBD, supported by case studies, research findings, and data tables.
Basic Information
- Chemical Formula : C21H30O2
- Molecular Weight : 314.4617 g/mol
- IUPAC Name : 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
- CAS Registry Number : 521-37-9
Anti-inflammatory Effects
CBD has been extensively studied for its anti-inflammatory properties. Research indicates that it can modulate various signaling pathways involved in inflammation. A notable study demonstrated that CBD significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in models of acute inflammation .
Table 1: Effects of CBD on Inflammatory Markers
| Study Reference | Model Used | Treatment Duration | Key Findings |
|---|---|---|---|
| Mice with myocardial infarction | 7 days | Reduced IL-1β and TNF-α levels | |
| Fibroblast cell culture | 24 hours | Decreased oxidative stress markers |
Antioxidative Properties
CBD exhibits potent antioxidative activity by scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in neurodegenerative diseases where oxidative damage plays a crucial role. A study highlighted that CBD administration led to a significant decrease in reactive oxygen species (ROS) in neuronal cells .
Table 2: Antioxidative Effects of CBD
| Study Reference | Cell Type | Concentration Used | ROS Reduction (%) |
|---|---|---|---|
| Neuronal cells | 5 µM | 40% | |
| Cardiac tissue | Varies | 30% |
Neuroprotective Effects
The neuroprotective potential of CBD has been substantiated through various studies. It is believed to exert its effects via modulation of cannabinoid receptors (CB1 and CB2) and non-cannabinoid receptors such as TRPV1 and serotonin receptors . In animal models of Alzheimer's disease, CBD treatment resulted in improved cognitive function and reduced amyloid plaque formation .
Case Study: Alzheimer's Disease Model
A recent investigation into the effects of CBD on transgenic mice with Alzheimer’s disease revealed that treatment with CBD led to:
- Enhanced memory performance.
- Decreased levels of amyloid-beta plaques.
- Improved synaptic plasticity.
Analgesic Properties
CBD has shown promise as an analgesic agent, particularly in chronic pain conditions. Studies indicate that it can reduce pain perception through its action on the endocannabinoid system and modulation of pain pathways .
Table 3: Analgesic Effects of CBD
Q & A
Basic Research Questions
How can the stereochemical configuration of (1R-trans)-1,3-benzenediol derivatives be experimentally validated?
To confirm the stereochemistry of the cyclohexenyl and pentyl substituents, use X-ray crystallography for unambiguous determination of spatial arrangement . For routine analysis, employ NMR spectroscopy (e.g., NOESY or ROESY) to detect through-space interactions between protons on adjacent stereocenters. For example, coupling constants (J-values) in -NMR can differentiate trans vs. cis configurations in the cyclohexenyl moiety .
What isolation and purification strategies are effective for this compound given its structural complexity?
Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve closely related diastereomers. Flash chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) is suitable for bulk purification . Storage at 0–6°C under inert gas (argon) prevents degradation of sensitive functional groups like the resorcinol core .
What spectroscopic methods are critical for structural elucidation?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHO, exact mass 314.2246) .
- - and -NMR : Assign signals for the pentyl chain (δ 0.8–1.6 ppm for CH and CH), cyclohexenyl protons (δ 5.2–5.8 ppm for olefinic H), and resorcinol hydroxyls (δ 8.5–9.5 ppm, exchangeable) .
- IR spectroscopy : Detect O–H stretches (~3200 cm) and conjugated C=C bonds (~1650 cm) .
Advanced Research Questions
How can computational modeling predict pharmacokinetic properties of this compound?
Use molecular docking (AutoDock Vina) to assess binding affinity to cannabinoid receptors (e.g., CB1/CB2) based on the resorcinol core’s hydrogen-bonding potential . ADMET prediction tools (e.g., SwissADME) can estimate bioavailability, leveraging the compound’s logP (~6.5) and polar surface area (~40 Å) to predict blood-brain barrier penetration .
What experimental designs resolve contradictions in bioactivity data across analogs?
- Dose-response assays : Test analogs (e.g., 4-ethyl or 4,5-diethyl derivatives) in parallel to compare EC values .
- Metabolic stability assays : Use liver microsomes to identify hydroxylation sites (e.g., cyclohexenyl vs. pentyl oxidation) that alter activity .
- Structural analogs : Compare with derivatives like 3,4',5-trimethoxy-3'-hydroxystilbene to isolate the impact of substituent regiochemistry .
How can regioselective functionalization of the resorcinol core be achieved?
- Electrophilic aromatic substitution : Protect hydroxyl groups with TMSCl, then brominate the 4-position using NBS in DMF .
- Cross-coupling : Perform Suzuki-Miyaura reactions at the 5-pentyl position by converting it to a boronic ester (e.g., via Miyaura borylation) .
Data Contradiction Analysis
How to address discrepancies in reported solubility and stability data?
- Solubility : Re-evaluate in buffered solutions (PBS pH 7.4 vs. DMSO) to account for aggregation. For example, logP >6 suggests poor aqueous solubility, requiring surfactants (e.g., Tween-80) for in vivo studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products like oxidized cyclohexenyl rings .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray crystallography | Stereochemical validation | R-factor <0.05, space group determination |
| HRMS | Molecular formula confirmation | Mass accuracy <3 ppm |
| NOESY NMR | Spatial proximity of substituents | Mixing time 500–800 ms |
| Preparative HPLC | Purification of diastereomers | C18 column, 0.1% TFA in HO/MeCN |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
